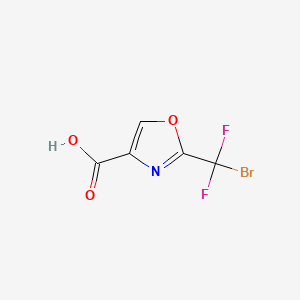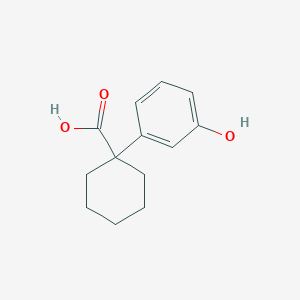
3-(3,4,5-Trifluorophenyl)isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4,5-Trifluorophenyl)isoxazol-5-amine is a chemical compound with the molecular formula C9H5F3N2O and a molecular weight of 214.14 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 3-(3,4,5-Trifluorophenyl)isoxazol-5-amine can be achieved through various methods. One common approach involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation of the cycloadducts . Another method includes the reaction of substituted aldoximes with alkynes under conventional heating conditions . These methods provide efficient and high-yielding routes to produce the desired isoxazole derivatives.
Análisis De Reacciones Químicas
3-(3,4,5-Trifluorophenyl)isoxazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reaction conditions.
Reduction: Reduction reactions can convert the isoxazole ring into different functional groups.
Substitution: The trifluorophenyl group can undergo substitution reactions with various reagents to introduce new functional groups.
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and isoamyl nitrite, and reducing agents such as sodium borohydride . The major products formed from these reactions vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3,4,5-Trifluorophenyl)isoxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mecanismo De Acción
The mechanism of action of 3-(3,4,5-Trifluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The isoxazole ring plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules .
Comparación Con Compuestos Similares
3-(3,4,5-Trifluorophenyl)isoxazol-5-amine can be compared with other similar compounds, such as:
3-(3-Fluorophenyl)isoxazol-5-amine: This compound has a single fluorine atom on the phenyl ring, which may result in different biological activities and chemical properties.
5-(3,4,5-Trifluorophenyl)isoxazol-3-amine: This isomer has the trifluorophenyl group attached at a different position on the isoxazole ring, leading to variations in its reactivity and applications.
The unique combination of the trifluorophenyl group and the isoxazole ring in this compound makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H5F3N2O |
|---|---|
Peso molecular |
214.14 g/mol |
Nombre IUPAC |
3-(3,4,5-trifluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H5F3N2O/c10-5-1-4(2-6(11)9(5)12)7-3-8(13)15-14-7/h1-3H,13H2 |
Clave InChI |
AKBINIPEILPTPP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)F)C2=NOC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)









![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)



